
2,4,6-Trifluorobenzaldehyde
Overview
Description
2,4,6-Trifluorobenzaldehyde is an organic compound with the molecular formula C7H3F3O. It is a derivative of benzaldehyde where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,4,6-Trifluorobenzaldehyde involves the reaction of 1,3,5-trifluorobenzene with lithium diisopropylamide in tetrahydrofuran. The reaction is carried out under nitrogen protection at temperatures between -85°C to -80°C. After the initial reaction, dimethylformamide is added dropwise, and the mixture is incubated at 80°C to 75°C. The reaction mixture is then treated with glacial acetic acid, water, and dilute hydrochloric acid to obtain the crude product, which is further purified to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4,6-trifluorobenzoic acid.
Reduction: It can be reduced to form 2,4,6-trifluorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 2,4,6-Trifluorobenzoic acid.
Reduction: 2,4,6-Trifluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2,4,6-Trifluorobenzaldehyde serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the formation of diverse derivatives that can exhibit biological activity.
Case Study: Synthesis of Kinase Inhibitors
A notable application is in the development of multi-kinase inhibitors for treating myelodysplastic syndromes. The compound has been utilized to synthesize novel styryl benzyl sulfones that demonstrate potent inhibition of the PI3K/AKT pathway in human leukemic cells. This inhibition leads to downregulation of cyclin D1 and induction of pro-apoptotic factors like NOXA and BIM .
Organic Synthesis
The compound is widely used as a precursor in various organic reactions due to its electrophilic nature. It can participate in nucleophilic addition reactions and is often employed in the synthesis of more complex fluorinated compounds.
Synthesis Examples
- Fluorinated Benzophenones : this compound can be converted into bis(2,4,6-trifluorophenyl)methanone through nucleophilic aromatic substitution followed by oxidation .
- Hydrazone Derivatives : The compound can react with hydrazine derivatives to produce hydrazone compounds that are useful in medicinal chemistry .
Material Science
In material science, this compound is explored for its potential use in developing advanced materials with specific optical or electronic properties.
Fluorinated Fluorophores
Research indicates that derivatives of this compound can be synthesized to create fluorinated fluorophores. These compounds are valuable for biological imaging due to their enhanced photostability and spectroscopic properties .
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorobenzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity to enzymes and receptors, making it a valuable tool in studying biochemical pathways .
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2,4-Difluorobenzaldehyde
Comparison: 2,4,6-Trifluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which significantly affects its reactivity and interaction with other molecules. Compared to 2,3,5,6-Tetrafluorobenzaldehyde, which has four fluorine atoms, this compound has a different electronic distribution, leading to distinct chemical behavior. Similarly, 4-(Trifluoromethyl)benzaldehyde has a trifluoromethyl group instead of individual fluorine atoms, resulting in different steric and electronic effects .
Biological Activity
2,4,6-Trifluorobenzaldehyde (TFBA) is an organic compound characterized by the presence of three fluorine atoms attached to a benzaldehyde structure. This unique substitution pattern imparts distinct chemical properties that are of significant interest in biological research. The following sections will explore the biological activity, mechanisms of action, and relevant case studies associated with TFBA.
This compound has a molecular formula of C7H3F3O and a molecular weight of 178.1 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate cell membranes more effectively than non-fluorinated counterparts. This characteristic facilitates interactions with various biological targets, including enzymes and receptors.
Mechanisms of Action:
- Enzyme Modulation: TFBA can interact with enzymes involved in metabolic pathways, potentially affecting their activity. This interaction may lead to either inhibition or activation depending on the specific enzyme and cellular context.
- Cellular Pathways: The compound may influence signaling pathways by acting on specific receptors or secondary messengers within cells.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimycobacterial Properties: A study on fluorinated benzaldoximes, including TFBA derivatives, demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were comparable to existing anti-TB agents, indicating potential as a therapeutic candidate .
- Antioxidant Activity: TFBA has shown potential antioxidant properties in various assays. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress in cells.
- Cytotoxicity: Preliminary studies suggest that TFBA may exhibit cytotoxic effects on certain cancer cell lines. The exact mechanisms remain under investigation but are thought to involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
-
Antimycobacterial Study:
- A synthesis of fluorinated benzaldoximes including TFBA was conducted to evaluate their antimycobacterial properties. Results indicated that compounds with increased fluorination exhibited enhanced activity against Mycobacterium tuberculosis, with MIC values around 200 μg/mL for several derivatives .
- Mechanistic Studies:
- Toxicological Assessments:
Table 1: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,4,6-trifluorobenzaldehyde, and what reaction conditions optimize yield?
- Methodological Answer : this compound is typically synthesized via direct fluorination of benzaldehyde derivatives or through substitution reactions. A validated approach involves the trifluoromethylation of 3,5-dimethylbenzaldehyde using trifluoromethyl iodide (CF₃I) in the presence of potassium carbonate (K₂CO₃) under reflux conditions . Alternative methods include halogen-exchange reactions (Halex) using fluorinating agents like KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C). Yield optimization requires strict control of stoichiometry, inert atmospheres, and post-reaction purification via column chromatography or recrystallization.
Q. What purification techniques ensure high-purity this compound for sensitive applications?
- Methodological Answer : After synthesis, purification is achieved through vacuum distillation (boiling point ~165°C) or recrystallization using methanol or ethanol as solvents . Advanced methods like continuous flow reactors coupled with fractional crystallization improve purity (>98%) by minimizing side products. Analytical techniques such as GC (gas chromatography) and HPLC (high-performance liquid chromatography) are critical for verifying purity .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns (e.g., δ 10.2 ppm for aldehyde proton; fluorine coupling constants in ¹⁹F NMR) .
- Mass Spectrometry (HRMS) : Validates molecular weight (160.09 g/mol) and fragmentation patterns .
- Melting Point Analysis : Consistency with literature values (63–69°C) ensures compound identity .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : The compound is air-sensitive and requires storage under inert gas (argon/nitrogen) at 2–8°C . Personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods is mandatory due to its irritant properties (R36/37/38). Spill management involves neutralization with sodium bicarbonate and disposal via certified hazardous waste channels .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl groups activate the aromatic ring toward nucleophilic attack, particularly at the para position relative to the aldehyde. Kinetic studies using NaOCH₃ in DMSO reveal second-order dependence on nucleophile concentration, suggesting a concerted SNAr (nucleophilic aromatic substitution) mechanism. Isotopic labeling (e.g., ¹⁸O in aldehyde) further elucidates intermediate formation .
Q. How does this compound’s stability vary under different pH and solvent conditions?
- Methodological Answer : Stability assays in buffered solutions (pH 1–14) show degradation above pH 10 due to hydroxide-mediated aldehyde oxidation. In aprotic solvents (e.g., THF, DCM), the compound remains stable for >48 hours at 25°C, while protic solvents (e.g., methanol) accelerate dimerization. Accelerated aging studies (40°C, 75% humidity) combined with FTIR monitoring are recommended for long-term storage assessments .
Q. What role does this compound play in enhancing fluorinated drug candidates’ bioavailability?
- Methodological Answer : The trifluoromethyl groups increase lipophilicity (logP ~2.1), improving membrane permeability in pharmacokinetic models. Case studies in sulfonamide derivatives (e.g., ethenesulfonamide analogues) demonstrate enhanced metabolic stability and target binding affinity when this compound is incorporated as a fluorinated building block .
Q. How can researchers resolve contradictions in reported physical properties (e.g., molecular formula discrepancies)?
- Methodological Answer : Cross-referencing primary sources (e.g., PubChem, NIST) is critical. For example, erroneous reports of C₁₃H₁₁F ( ) are corrected via HRMS validation (C₇H₃F₃O, m/z 160.09) . Discrepancies in melting points (63–69°C vs. 66°C) are reconciled by verifying experimental conditions (e.g., heating rate, purity) and using differential scanning calorimetry (DSC) .
Properties
IUPAC Name |
2,4,6-trifluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJIEPBITZLHPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334753 | |
Record name | 2,4,6-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58551-83-0 | |
Record name | 2,4,6-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trifluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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